

Application Notes and Protocols for Radical Cyclization Methods in Phenanthridine Synthesis

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Compound of Interest		
Compound Name:	Phenanthridine	
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This document provides detailed application notes and experimental protocols for the synthesis of **phenanthridine**s via radical cyclization methodologies. The **phenanthridine** core is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including antitumor, antiviral, and antibacterial properties. Radical cyclization offers a powerful and versatile strategy for the construction of this privileged scaffold, often under mild conditions with excellent functional group tolerance.

This guide covers three prominent radical cyclization approaches:

- Visible-Light Photoredox-Catalyzed Cyclization of 2-Isocyanobiphenyls
- Microwave-Assisted Radical Insertion/Cyclization of Biphenyl Isocyanides
- Photochemically-Mediated Cyclization of Biphenyl-2-carbaldehyde O-acetyl Oximes

For each method, a detailed experimental protocol is provided, along with tabulated quantitative data to allow for easy comparison of substrate scope and reaction efficiency. Additionally, reaction mechanisms and experimental workflows are illustrated using diagrams generated with Graphviz.



Visible-Light Photoredox-Catalyzed Synthesis of 6-Substituted Phenanthridines

This method utilizes the power of visible light to generate radicals from various precursors, which then undergo cyclization with 2-isocyanobiphenyls to afford a diverse range of 6-substituted **phenanthridines**. The use of a photocatalyst allows the reaction to proceed under mild conditions, making it compatible with a wide array of functional groups.

Synthesis of 6-Thiocyanatophenanthridines using Eosin

This protocol describes a metal-free approach for the synthesis of 6-thiocyanato**phenanthridine**s from 2-isocyanobiphenyls and ammonium thiocyanate, using eosin Y as an organic dye photocatalyst.[1] The reaction is promoted by visible light and atmospheric oxygen.[1]

Experimental Protocol:

- Reaction Setup: To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add
 2-isocyanobiphenyl (1.0 mmol, 1.0 equiv.), ammonium thiocyanate (1.0 mmol, 1.0 equiv.),
 and eosin Y (0.02 mmol, 2 mol%).
- Solvent Addition: Add acetonitrile (3 mL) to the tube.
- Reaction Conditions: Seal the tube and place it approximately 5 cm away from a green LED lamp (2.50 W, λ = 535 nm). Stir the reaction mixture at room temperature under an air atmosphere.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
- Purification: Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 6-thiocyanatophenanthridine.

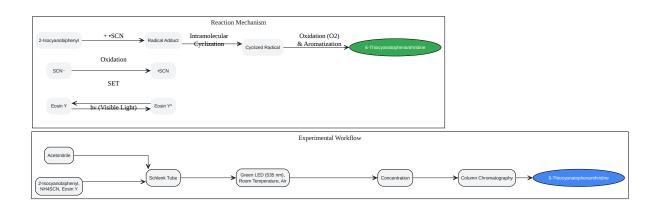
Quantitative Data: Substrate Scope for the Synthesis of 6-Thiocyanatophenanthridines[1]



Entry	2-Isocyanobiphenyl Substrate	Product	Yield (%)
1	2-Isocyanobiphenyl	6- Thiocyanatophenanthr idine	84
2	4'-Methyl-2- isocyanobiphenyl	2-Methyl-6- thiocyanatophenanthri dine	82
3	4'-Methoxy-2- isocyanobiphenyl	2-Methoxy-6- thiocyanatophenanthri dine	78
4	4'-Fluoro-2- isocyanobiphenyl	2-Fluoro-6- thiocyanatophenanthri dine	85
5	4'-Chloro-2- isocyanobiphenyl	2-Chloro-6- thiocyanatophenanthri dine	81
6	4'-Bromo-2- isocyanobiphenyl	2-Bromo-6- thiocyanatophenanthri dine	79
7	3'-Methyl-2- isocyanobiphenyl	3-Methyl-6- thiocyanatophenanthri dine	80
8	5-Methyl-2- isocyanobiphenyl	9-Methyl-6- thiocyanatophenanthri dine	75

Reaction Mechanism and Workflow:





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Caption: Workflow and proposed mechanism for visible-light-induced synthesis of 6-thiocyanatophenanthridines.

Microwave-Assisted Radical Insertion/Cyclization of Biphenyl Isocyanides

This method employs microwave irradiation to accelerate the radical insertion and cyclization of biphenyl isocyanides with compounds possessing a C(sp³)–H bond adjacent to a heteroatom. [2][3][4] This approach offers a rapid and efficient route to a variety of 6-substituted **phenanthridine**s.[3]



Experimental Protocol:

- Reaction Setup: In a 10 mL microwave tube equipped with a magnetic stir bar, combine biphenyl isocyanide (0.2 mmol, 1.0 equiv.), the C-H bond donor (e.g., an ether, amine, or amide, 2.0 mL), and di-tert-butyl peroxide (DTBP) (0.4 mmol, 2.0 equiv.).
- Reaction Conditions: Seal the tube and place it in a microwave reactor. Irradiate the mixture at 130 °C for 30 minutes.
- Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess C-H bond donor.
- Purification: Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired 6-substituted **phenanthridine**.

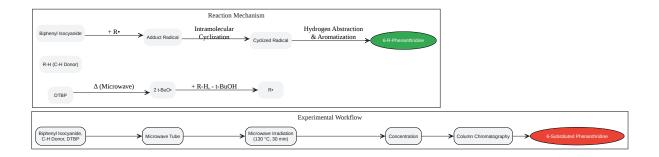
Quantitative Data: Substrate Scope for Microwave-Assisted **Phenanthridine** Synthesis[3]



Entry	Biphenyl Isocyanide	C-H Donor	Product	Yield (%)
1	2- Isocyanobiphenyl	Tetrahydrofuran	6- (Tetrahydrofuran- 2- yl)phenanthridine	85
2	2- Isocyanobiphenyl	1,4-Dioxane	6-(1,4-Dioxan-2- yl)phenanthridine	82
3	2- Isocyanobiphenyl	N,N- Dimethylformami de	6-(N,N- Dimethylcarbam oyl)phenanthridin e	75
4	4'-Methyl-2- isocyanobiphenyl	Tetrahydrofuran	2-Methyl-6- (tetrahydrofuran- 2- yl)phenanthridine	88
5	4'-Methoxy-2- isocyanobiphenyl	Tetrahydrofuran	2-Methoxy-6- (tetrahydrofuran- 2- yl)phenanthridine	80
6	4'-Fluoro-2- isocyanobiphenyl	Tetrahydrofuran	2-Fluoro-6- (tetrahydrofuran- 2- yl)phenanthridine	83
7	4'-Chloro-2- isocyanobiphenyl	1,4-Dioxane	2-Chloro-6-(1,4- dioxan-2- yl)phenanthridine	78
8	5-Methyl-2- isocyanobiphenyl	N,N- Dimethylformami de	9-Methyl-6-(N,N- dimethylcarbamo yl)phenanthridine	72

Reaction Mechanism and Workflow:





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Caption: Workflow and proposed mechanism for the microwave-assisted radical cyclization of biphenyl isocyanides.

Photochemically-Mediated Cyclization of Biphenyl-2-carbaldehyde O-acetyl Oximes

This method involves the UV irradiation of readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes to generate iminyl radicals, which then undergo intramolecular cyclization to form the **phenanthridine** skeleton.[5][6][7]

Experimental Protocol:

- Substrate Synthesis:
 - Suzuki Coupling: Synthesize the biphenyl-2-carbaldehyde precursor via a Suzuki coupling reaction between an appropriate arylboronic acid and a 2-bromobenzaldehyde derivative.



[6]

- Oxime Formation: Convert the biphenyl-2-carbaldehyde to the corresponding oxime by reacting with hydroxylamine hydrochloride.[6]
- Acetylation: Acetylate the oxime using acetyl chloride to obtain the O-acetyl oxime substrate.
- Photochemical Cyclization:
 - Reaction Setup: In a quartz UV reactor, dissolve the biphenyl-2-carbaldehyde O-acetyl oxime (1.0 equiv.) in tert-butyl alcohol (5 mL).
 - Degassing: Degas the solution for 30 minutes with a stream of nitrogen or argon.
 - Irradiation: Irradiate the solution with a 450 W medium-pressure mercury lamp through a quartz filter for 3 hours at room temperature.
 - Work-up: After the reaction, remove the solvent under reduced pressure.
 - Purification: Purify the crude residue by silica gel column chromatography (eluent: ethyl acetate/hexane mixtures) to afford the phenanthridine product.[6]

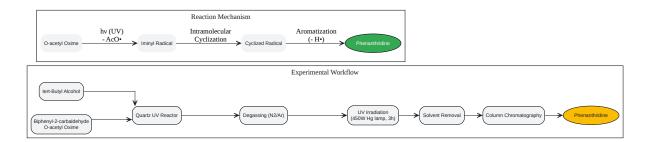
Quantitative Data: Substrate Scope for Photochemical Cyclization of O-acetyl Oximes[6][7]



Entry	Biphenyl-2- carbaldehyde O- acetyl Oxime Substrate	Product	Yield (%)
1	2',3'-Dimethoxy-[1,1'- biphenyl]-2- carbaldehyde O-acetyl oxime	4- Methoxyphenanthridin e	54
2	2',4'-Dimethoxy-[1,1'- biphenyl]-2- carbaldehyde O-acetyl oxime	3- Methoxyphenanthridin e	48
3	2',5'-Dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyloxime	2- Methoxyphenanthridin e	51
4	3',4'-Dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyloxime	3,4- Dimethoxyphenanthrid ine	45
5	2',3',4'-Trimethoxy- [1,1'-biphenyl]-2- carbaldehyde O-acetyl oxime	3,4,5- Trimethoxyphenanthri dine	41

Reaction Mechanism and Workflow:





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Caption: Workflow and proposed mechanism for the photochemically-mediated synthesis of **phenanthridines**.

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